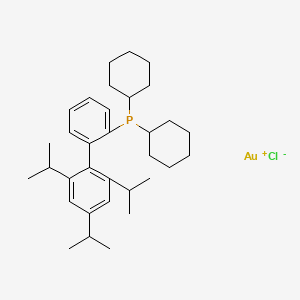

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl gold(I) chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl gold(I) chloride” is also known as XPhos AuCl . It is an air-stable electron-rich biaryl monophosphine ligand developed by the Buchwald group to enhance the reactivity of palladium catalysis during cross-coupling reactions .

Molecular Structure Analysis

The molecular formula of “2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl gold(I) chloride” is C33H49AuClP . Its molecular weight is 709.14 . The SMILES string representation of the molecule isCC(C)C1=CC(C(C)C)=CC(C(C)C)=C1C2=C(P(C3CCCCC3)C4CCCCC4)C=CC=C2.[Cl-] . Chemical Reactions Analysis

This compound has been used in various chemical reactions. For instance, it has been used in the cascade cyclization of diynes, hydroarylation of allenes via a highly regioselective carbon-carbon bond formation producing six-membered rings, and alkyne cyclizations in a Holey catalytic environment .Physical And Chemical Properties Analysis

The compound is a solid . It has a melting point of 243-250 °C .Scientific Research Applications

Catalytic Applications

Suzuki-Miyaura Coupling Reactions : XPhos is used in Suzuki-Miyaura coupling reactions of aryl and heteroaryl halides with aryl-, heteroaryl-, and vinylboronic acids, showing excellent yields. These reactions can be performed at low catalyst levels and are suitable for preparing highly hindered biaryls and for aryl chloride reactions at room temperature (Barder, Walker, Martinelli, & Buchwald, 2005).

Gold-Catalyzed Cyclizations : XPhos-based gold(I) triflimide complexes are efficient catalysts for intramolecular cycloisomerizations. These catalysts have been shown to compete with or outperform similar catalysts in the synthesis of phenols, 3-acylindenes, and methylene-oxazolines (Hashmi, Loos, Doherty, Knight, Robson, & Rominger, 2011).

Oxidative Addition to Palladium Complexes : XPhos has been studied for its role in the structure of monoligated active catalysts with Pd(0) and for its impact on the oxidative addition process in palladium-catalyzed reactions (Barder, Biscoe, & Buchwald, 2007).

Aqueous Suzuki-Miyaura Reactions : In the field of aqueous catalysis, XPhos-based palladium complexes have shown remarkable efficiency, promoting the coupling of a wide range of aryl chlorides with boronic acids (Schmid, Jones, Songis, Diebolt, Furst, Slawin, & Cazin, 2013).

Gold-Aryl π-Interactions : Studies on (dicyclohexylbiarylphosphine)gold(I) chlorides and bromides have provided insights into gold-aryl π-interactions, which are crucial for understanding the catalytic behavior of these complexes (Partyka, Robilotto, Zeller, Hunter, & Gray, 2008).

Electrophilic Gold(I) Complexes in Cycloisomerization : XPhos-based electrophilic gold(I) complexes have been used in the cycloisomerization of propargyl amides, demonstrating their effectiveness in catalyzing the formation of alkylidene oxazolines (Doherty, Knight, Hashmi, Smyth, Ward, Robson, Tweedley, Harrington, & Clegg, 2010).

Structural and Electronic Properties

Steric and Electronic Parameters : Research on the steric and electronic properties of bulky and electron-rich dialkylbiarylphosphines, including XPhos, has contributed to understanding their role in catalysis (Diebolt, Fortman, Clavier, Slawin, Escudero‐Adán, Benet‐Buchholz, & Nolan, 2011).

Luminescent Gold and Copper Complexes : XPhos has been involved in the study of luminescent gold(I) and copper(I) complexes, contributing to the understanding of π→π* charge-transfer emission in these systems (Li, Kui, Sham, Chui, & Che, 2008).

Mechanism of Action

It’s worth noting that this compound is a type of phosphine ligand . Phosphine ligands are commonly used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . They can bind to a metal center, such as palladium, to form a catalyst that facilitates the coupling of two organic fragments .

The compound’s role in these reactions is to enhance the reactivity of the metal center, enabling it to break and form bonds more efficiently . This can lead to the formation of new carbon-carbon bonds, which is a key step in the synthesis of many organic compounds .

properties

IUPAC Name |

dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;gold(1+);chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H49P.Au.ClH/c1-23(2)26-21-30(24(3)4)33(31(22-26)25(5)6)29-19-13-14-20-32(29)34(27-15-9-7-10-16-27)28-17-11-8-12-18-28;;/h13-14,19-25,27-28H,7-12,15-18H2,1-6H3;;1H/q;+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFVLNRJUCUDBHP-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C(C)C.[Cl-].[Au+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H49AuClP |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

709.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2554714.png)

![N-(benzo[d]thiazol-2-yl)-2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide](/img/structure/B2554717.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2554722.png)

![(E)-N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2554729.png)

![1,1,2,2-Tetrafluoro-6-azaspiro[2.5]octane hydrochloride](/img/structure/B2554730.png)

![Methyl 3-[(4-pyrimidin-2-ylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate](/img/structure/B2554733.png)

![N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2554734.png)

![3-(1,4-Dioxaspiro[4.5]decan-8-yl)prop-2-ynoic acid](/img/structure/B2554737.png)